molecular formula C7H11BrN4O B13334046 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13334046
M. Wt: 247.09 g/mol
InChI Key: ZOARXTPNUFNXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine ( 1700344-52-0) is a small molecule with a molecular formula of C7H11BrN4O and a molecular weight of 247.09 g/mol . This brominated 1,2,4-triazole derivative is characterized by a tetrahydrofuran (oxolane) ring system, which can enhance solubility and influence molecular conformation in biological systems. The compound is intended for research applications as a key chemical intermediate and building block in organic synthesis, particularly in the development of novel pharmacologically active molecules. Compounds based on the 1,2,4-triazole scaffold, like this one, are of significant interest in medicinal chemistry due to their wide range of potential biological activities . Specifically, 1,2,4-triazole derivatives are extensively studied as potent antifungal agents. They are known to act by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential sterol in fungal cell membranes . This mechanism is shared by several established antifungal drugs, including fluconazole and itraconazole . The presence of the bromine atom on the triazole core offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C7H11BrN4O

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-1-(oxolan-3-ylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H11BrN4O/c8-6-10-7(9)11-12(6)3-5-1-2-13-4-5/h5H,1-4H2,(H2,9,11)

InChI Key

ZOARXTPNUFNXBI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Pathway A: Thiosemicarbazide Cyclization

  • Starting Material : 3-bromo-thiosemicarbazide (prepared via bromination of thiosemicarbazide using $$ \text{NBS}/\text{AIBN} $$ in $$ \text{CCl}_4 $$).
  • Cyclization : React with formic acid under reflux (4–6 hours) to yield 5-bromo-1H-1,2,4-triazol-3-amine.

Pathway B: Hydrazide Route

  • Intermediate : 3-bromo-propionohydrazide synthesized from brominated propionic acid and hydrazine hydrate.
  • Cyclocondensation : Treat with ammonium thiocyanate in acidic media ($$ \text{HCl} $$) to form the triazole core.

N-Alkylation with (Oxolan-3-yl)methyl Group

Introducing the tetrahydrofuran (oxolane) substituent requires selective alkylation at the N1 position:

Reaction Conditions

  • Alkylating Agent : (Oxolan-3-yl)methyl bromide (synthesized via bromination of 3-hydroxymethyltetrahydrofuran using $$ \text{PBr}_3 $$).
  • Base : $$ \text{K}2\text{CO}3 $$ or $$ \text{Et}_3\text{N} $$ in anhydrous $$ \text{DMF} $$.
  • Temperature : 60–80°C for 8–12 hours.

Regioselectivity

The reaction favors alkylation at N1 due to steric and electronic factors, as confirmed by NMR studies of analogous compounds.

Optimization and Yield Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Triazole core synthesis $$ \text{HCOOH} $$, reflux 65–70 ≥95%
Bromination $$ \text{NBS} $$, $$ \text{AIBN} $$ 80–85 ≥90%
N-Alkylation $$ \text{K}2\text{CO}3 $$, $$ \text{DMF} $$ 55–60 ≥88%

Purification and Characterization

Challenges and Mitigations

  • Competing Tautomerism : The 1,2,4-triazole exists in equilibrium between 1H- and 4H-tautomers. Alkylation at N1 stabilizes the 1H-form, confirmed by X-ray crystallography in related structures.
  • Byproducts : Minor O-alkylation (<5%) observed via LC-MS; mitigated by using excess alkylating agent.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 of the triazole ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reaction is critical for introducing functional groups or modifying biological activity.

Reaction TypeReagents/ConditionsYield (%)Applications
Bromine ReplacementSodium azide (NaN₃), DMF, 80°C, 12 hrs72–85Synthesis of azide derivatives
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, 90°C65–78Bioconjugation or drug design

Key Findings :

  • The bromine atom’s reactivity is enhanced by electron-withdrawing effects from the triazole ring, enabling efficient substitution even with weakly nucleophilic agents.

  • Microwave-assisted conditions (e.g., 100°C, 30 min) improve reaction efficiency for arylboronic acid couplings, reducing side-product formation .

Oxidation and Reduction

The oxolane (tetrahydrofuran) side chain and triazole ring participate in redox reactions:

Oxidation

Target SiteReagents/ConditionsProduct
Oxolane ringH₂O₂, H₂SO₄, 60°CKetone-functionalized triazole derivative
Triazole C–H bondKMnO₄, acidic aqueous medium, 50°CTriazolone derivative

Reduction

Target SiteReagents/ConditionsProduct
Oxolane ringNaBH₄, MeOH, 25°CReduced diol side chain

Mechanistic Insights :

  • Oxidation of the oxolane ring proceeds via radical intermediates, confirmed by ESR spectroscopy.

  • Triazole ring oxidation to triazolone is pH-dependent, favoring acidic conditions.

Cycloaddition and Click Chemistry

The triazole’s nitrogen-rich structure facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction TypeReagents/ConditionsYield (%)Applications
CuAACCuI, sodium ascorbate, DCM/H₂O, 25°C 88–92Bioconjugation, polymer synthesis

Key Findings :

  • The compound’s azide derivatives (from substitution reactions) show exceptional regioselectivity in CuAAC, forming 1,4-disubstituted triazoles .

  • Reaction kinetics studies indicate a second-order rate constant of k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} for CuAAC.

Hydrolysis and Stability

The compound demonstrates pH-dependent hydrolysis:

ConditionsReaction PathwayHalf-Life (25°C)
Acidic (pH 2)Oxolane ring opening to diol4.2 hrs
Alkaline (pH 10)Triazole ring decomposition8.5 hrs

Implications :

  • Stability in neutral buffers (pH 7.4, t₁/₂ > 48 hrs) supports its use in biological assays.

Functionalization of the Amine Group

The primary amine at position 3 undergoes acylation and alkylation:

Reaction TypeReagents/ConditionsYield (%)Applications
AcylationAcetic anhydride, pyridine, 25°C90–95Prodrug synthesis
Reductive AminationFormaldehyde, NaBH₃CN, MeOH75–82Bioactive molecule derivatization

Key Data :

  • Acylation preserves the triazole’s hydrogen-bonding capacity, critical for target binding in medicinal applications.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces bromine dissociation:

ConditionsProductsQuantum Yield (Φ)
Ethanol, N₂ atmosphereTriazole radical + Br-0.12

Applications :

  • Used in photoaffinity labeling studies to probe enzyme active sites.

Comparison with Structural Analogs

Reactivity differences highlight the impact of the oxolane-methyl group:

CompoundBromine Substitution Rate (k, M⁻¹s⁻¹)CuAAC Efficiency (%)
5-Bromo-1-[(oxolan-3-yl)methyl]...2.3×1042.3 \times 10^{-4} 92
5-Bromo-1-(thiophen-2-yl)methyl...1.1×1041.1 \times 10^{-4} 85

Scientific Research Applications

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application:

    Antimicrobial Activity: The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation.

    Biochemical Probes: The compound can bind to specific proteins or enzymes, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine with structurally related triazole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Br (C5), (oxolan-3-yl)methyl (N1) C₈H₁₂BrN₅O 273.12 High polarity due to oxolane; moderate logP
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine Br-substituted phenyl at C5 C₈H₇BrN₄ 255.07 Lipophilic; π-π interactions dominant
5-Bromo-1-methyl-1H-1,2,4-triazole Br (C5), methyl (N1) C₃H₅BrN₄ 177.00 Low solubility; simple alkyl substituent
Amitrole (1H-1,2,4-Triazol-3-amine) Unsubstituted triazole C₂H₄N₄ 84.08 High carcinogenicity; banned in agriculture
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine Br-substituted benzyl at C5 C₉H₉BrN₄ 253.10 Aromatic bulk; moderate bioavailability

Key Observations :

  • Polarity : The oxolane group in the target compound increases hydrophilicity compared to benzyl or phenyl analogs (e.g., compounds in ).
  • Bromine Position: Bromine on the triazole ring (target compound) vs.
  • Toxicity: Unlike amitrole , bromination and oxolane substitution may mitigate carcinogenic risks.

Spectroscopic Comparison

Infrared (IR) Spectroscopy:
  • Target Compound : Expected NH stretch (~3300 cm⁻¹), C-Br (~550 cm⁻¹), and C-O (oxolane, ~1100 cm⁻¹) .
  • 5-(3-Bromophenyl) Analog : Similar NH and C-Br peaks but lacks C-O vibrations.
  • Amitrole : NH stretch dominates (~3327 cm⁻¹); absence of bromine or oxygen-related peaks.
Nuclear Magnetic Resonance (NMR):
  • Target Compound :
    • ¹H-NMR : Oxolane protons (δ 1.5–3.5 ppm), methylene bridge (δ ~4.0 ppm), triazole NH (δ ~9.4 ppm) .
    • ¹³C-NMR : Oxolane carbons (δ 25–75 ppm), Br-substituted triazole carbon (δ ~110 ppm).
  • Benzyl-Substituted Analog : Aromatic protons (δ 6.7–7.2 ppm), benzyl CH₂ (δ ~4.5 ppm).

Biological Activity

5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound with significant biological activity, particularly noted for its antimicrobial and potential anticancer properties. This article delves into its biological activities, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a bromine atom and a triazole ring alongside an oxolane (tetrahydrofuran) moiety. Its molecular formula is C7H11BrN4OC_7H_{11}BrN_4O with a molecular weight of approximately 247.09 g/mol.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit antimicrobial properties . Specifically, this compound has shown efficacy against various bacterial strains. For instance:

  • Bacterial Strains Tested : The compound was evaluated against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : It is believed to interact with specific cellular targets, inhibiting bacterial growth through various pathways.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer activity . The mechanism appears to involve:

  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through interaction with regulatory proteins.
  • Targeted Therapy : Potential for use in targeted therapies due to its selective action on cancer cells compared to normal cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other triazole derivatives:

Compound NameMolecular FormulaKey Features
5-Bromo-1-(thiophen-2-yl)methyl)-1H-1,2,4-triazolC7H7BrN4SExhibits notable antimicrobial activity
5-Bromo-1-(3-methylbutyl)-1H-1,2,4-triazolC9H12BrN4Features an alkyl side chain; diverse biological activity
5-Bromo-1-(5-methyloxolan-2-yyl)methyl)-1H-triazolC10H15BrN4OIncorporates a branched oxolane; affects solubility

The distinct combination of structural elements in this compound enhances its effectiveness in medicinal chemistry applications compared to other derivatives.

Synthesis Methods

The synthesis of 5-Bromo-1-[(oxolan-3-yyl)methyl]-1H-1,2,4-triazol-3-amine can be achieved through several methods:

  • Formation of the Triazole Ring : Cyclization involving hydrazine and an appropriate nitrile.
  • Bromination : Using N-bromosuccinimide (NBS) under controlled conditions.
  • Oxolane Attachment : Nucleophilic substitution with an oxolane derivative.

These steps can be optimized for high yield and purity through various industrial production methods .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of triazole derivatives:

Study on Antibacterial Efficacy

A study published in Antibiotics assessed the antibacterial potential of various triazole derivatives including our compound. The results indicated that certain derivatives exhibited significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating their potential as effective antibacterial agents .

Antioxidant Activity Assessment

In another study focusing on antioxidant properties, compounds similar to 5-Bromo derivatives were tested using DPPH and ABTS assays. Results showed promising antioxidant capabilities that could complement their antimicrobial effects .

Q & A

Q. What synthetic routes are commonly used to prepare 5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine?

The compound is synthesized via multi-step reactions involving:

  • Nucleophilic substitution : Reacting brominated triazole precursors with (oxolan-3-yl)methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Condensation of intermediates like 5-bromo-1H-1,2,4-triazol-3-amine with oxolane derivatives using coupling agents .
  • Purification : Column chromatography or crystallization from diethyl ether/ethyl acetate mixtures .

Q. What spectroscopic methods confirm the compound’s structure?

Key techniques include:

  • X-ray crystallography : Resolve atomic positions using SHELX software (e.g., SHELXL for refinement) .
  • NMR : ¹H and ¹³C NMR to identify substituents (e.g., oxolane methyl protons at δ ~3.5–4.0 ppm, bromine-induced deshielding) .
  • LC/MS : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often involves:

  • Enzyme inhibition assays : α-Glucosidase or reverse transcriptase inhibition (IC₅₀ values) using colorimetric substrates .
  • Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up production?

Methodological considerations:

  • Catalyst screening : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) improve regioselectivity and reduce reaction time .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .
  • Temperature control : Reflux at 80–100°C balances reaction rate and byproduct formation .

Table 1 : Yield optimization under varying conditions

CatalystSolventTemp (°C)Yield (%)
p-TSA (5 mol%)DMF8072
Ionic liquidDMSO10085
NoneTHF6048

Q. How do structural modifications impact its biological activity?

Case study :

  • Oxolane ring substitution : Replacing oxolane with piperidine reduces logP, altering membrane permeability .
  • Bromine vs. chlorine : Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., HIV-1 RT) .
  • SAR analysis : Methylation of the triazole amine decreases solubility but increases target affinity .

Q. How to resolve contradictions in activity data across studies?

Strategies include:

  • Crystallographic validation : Compare ligand-bound protein structures (e.g., SHELXD for phase solving) to confirm binding modes .
  • Assay standardization : Control variables like pH, temperature, and cell passage number .
  • Meta-analysis : Cross-reference IC₅₀ values from α-glucosidase (e.g., 3a-k: 0.8–12.4 µM) and antimicrobial assays (e.g., MIC: 8–64 µg/mL) to identify outliers .

Q. What computational methods predict its pharmacokinetic properties?

  • Molecular docking : AutoDock Vina to simulate interactions with targets like α-glucosidase .
  • ADMET prediction : SwissADME estimates bioavailability (%ABS = 65–80) and CYP450 inhibition risks .
  • DFT calculations : B3LYP/6-31G* basis set optimizes geometry and electrostatic potential maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.